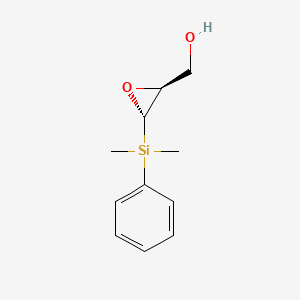
Stannanediamine, 1-decyl-1-iodo-N,N,N',N'-tetrakis(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- is a complex organotin compound characterized by the presence of a stannane core bonded to a decyl group, an iodine atom, and four trimethylsilyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- typically involves the reaction of a stannane precursor with decyl iodide and trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannane and trimethylsilyl groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent production and minimize human error. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the compound in high purity .
化学反应分析
Types of Reactions
Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based biochemistry.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- involves its interaction with various molecular targets through its organotin core and functional groups. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, while the iodine atom can participate in halogen bonding interactions. The stannane core can undergo coordination with metal ions and other electrophiles, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
- Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)-
- Stannanediamine, 1-decyl-1-chloro-N,N,N’,N’-tetrakis(trimethylsilyl)-
- Stannanediamine, 1-decyl-1-bromo-N,N,N’,N’-tetrakis(trimethylsilyl)-
Uniqueness
Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding interactions. This differentiates it from its chloro and bromo analogs, which may exhibit different chemical behaviors and applications .
属性
CAS 编号 |
195519-56-3 |
|---|---|
分子式 |
C22H57IN2Si4Sn |
分子量 |
707.7 g/mol |
IUPAC 名称 |
1-[bis[bis(trimethylsilyl)amino]-iodostannyl]decane |
InChI |
InChI=1S/C10H21.2C6H18NSi2.HI.Sn/c1-3-5-7-9-10-8-6-4-2;2*1-8(2,3)7-9(4,5)6;;/h1,3-10H2,2H3;2*1-6H3;1H;/q;2*-1;;+3/p-1 |
InChI 键 |
XLJMFXPMIXJQIA-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[Sn](N([Si](C)(C)C)[Si](C)(C)C)(N([Si](C)(C)C)[Si](C)(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


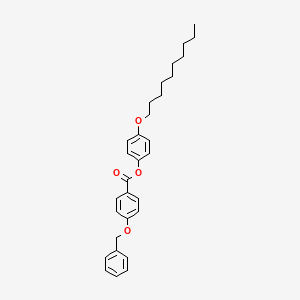
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
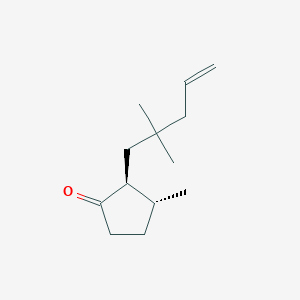
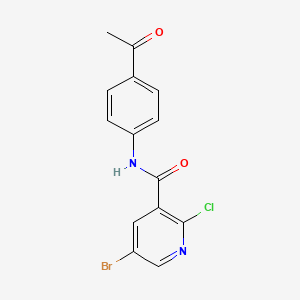
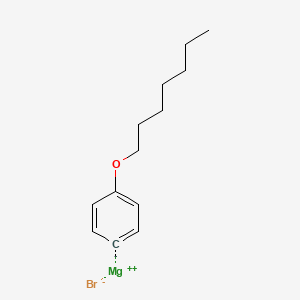
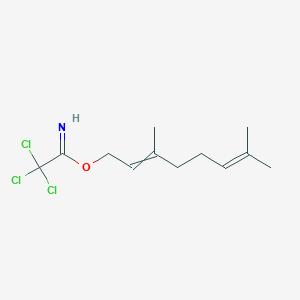
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
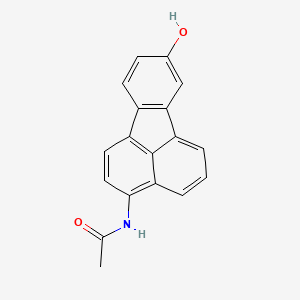

![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)
